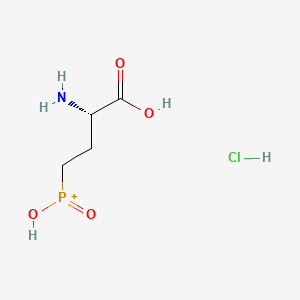
(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride is a compound of significant interest in various scientific fields It is characterized by the presence of an amino group, a hydroxyphosphonoyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride typically involves the use of amino acids as starting materials. One common method includes the phosphorylation of the amino acid followed by hydrolysis to introduce the hydroxyphosphonoyl group. The reaction conditions often require the use of strong acids or bases to facilitate the phosphorylation and hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the hydroxyphosphonoyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides.
Scientific Research Applications
(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as osteoporosis and cancer due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which (2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydroxyphosphonoyl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic cycles. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-phosphonobutanoic acid: Lacks the hydroxy group but has similar biological activity.
(2S)-2-amino-4-(methylphosphonoyl)butanoic acid: Contains a methyl group instead of a hydroxy group, altering its reactivity and biological interactions.
Uniqueness
(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyphosphonoyl group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs. This dual functionality makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-hydroxy-oxophosphanium;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO4P.ClH/c5-3(4(6)7)1-2-10(8)9;/h3H,1-2,5H2,(H-,6,7,8,9);1H/p+1/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJKOEVHTGOTKO-DFWYDOINSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](=O)O)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[P+](=O)O)[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO4P+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.55 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














